molecular formula C9H8BrClN2O2 B6200765 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2694728-72-6

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6200765
CAS No.: 2694728-72-6
M. Wt: 291.53 g/mol
InChI Key: MYVVLXBBQYSDKD-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C7H13NO3 . It is used in organic syntheses and as pharmaceutical intermediates . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular weight of this compound is 159.18 . The InChI code for this compound is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H .


Chemical Reactions Analysis

The compound reacts with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo-[1,2-a]pyridinium trihalides . It also exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known that imidazo[1,2-a]pyridine analogues have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include wearing suitable gloves, protective clothing, and eye protection .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . There is ongoing research into the development of new drugs based on this scaffold, particularly for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves the reaction of 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrochloric acid.", "Starting Materials": [ "6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "To a solution of 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitate that forms is collected by filtration and washed with water.", "The product is dried under vacuum to yield 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride." ] }

CAS No.

2694728-72-6

Molecular Formula

C9H8BrClN2O2

Molecular Weight

291.53 g/mol

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H7BrN2O2.ClH/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H

InChI Key

MYVVLXBBQYSDKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=O)O)Br.Cl

Purity

95

Origin of Product

United States

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